molecular formula C6H3Cl2F2N B1410921 2,6-Dichloro-3,4-difluoroaniline CAS No. 1806296-29-6

2,6-Dichloro-3,4-difluoroaniline

Cat. No.: B1410921
CAS No.: 1806296-29-6
M. Wt: 197.99 g/mol
InChI Key: SVWJCKJYCMEBDA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,4-difluoroaniline is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with 1,3,5-trichlorobenzene, which undergoes KF exchange to form 1-chloro-3,5-difluorobenzene. This intermediate is then dichlorinated and nitrated in a single reactor to produce a mixture of trichlorodifluoronitrobenzenes. The final step involves the reduction of this mixture to yield 2,6-difluoroaniline and 2,4-difluoroaniline .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods often involve the use of cost-effective and readily available raw materials, as well as environmentally friendly processes that minimize the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,6-Dichloroaniline
  • 3,4-Difluoroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,6-Dichloro-3,4-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Biological Activity

2,6-Dichloro-3,4-difluoroaniline is an aromatic amine characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring. This compound has garnered attention in various fields, particularly in agricultural applications and medicinal chemistry due to its unique structural properties that influence its biological activity.

  • Chemical Formula : C6_{6}H3_{3}Cl2_{2}F2_{2}N
  • Molecular Weight : Approximately 197.99 g/mol

The electron-withdrawing effects of the halogen substituents significantly affect the compound's reactivity and its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including herbicidal and fungicidal properties. Its mechanism of action typically involves disrupting cellular processes in target organisms.

The specific mechanisms through which this compound exerts its effects can include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cellular metabolism.
  • Disruption of Cellular Signaling : By interacting with receptors or signaling pathways, it can alter normal cellular functions.

Case Studies and Research Findings

  • Agricultural Applications :
    • A study demonstrated that this compound effectively inhibited the growth of certain weeds when applied as a herbicide. The study highlighted its potential to selectively target weed species without harming crop plants .
  • Toxicological Studies :
    • Toxicological assessments revealed that while the compound is effective against pests, it also poses risks to non-target organisms. Research focused on its environmental impact and degradation pathways indicated that the compound could persist in soil and water systems, raising concerns about bioaccumulation .
  • Pharmacological Insights :
    • Investigations into the pharmacokinetics of this compound suggested that its halogen substituents enhance metabolic stability compared to similar compounds lacking these groups. This stability is crucial for its effectiveness as a pharmaceutical agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally related compounds:

Compound NameChemical FormulaNotable Features
2,4-Dichloro-3,6-difluoroanilineC6_{6}H3_{3}Cl2_{2}F2_{2}NSimilar halogen arrangement; used as herbicide
3,5-Dichloro-2,4-difluoroanilineC6_{6}H3_{3}Cl2_{2}F2_{2}NDifferent substitution pattern; potential for varied activity
2,6-DifluoroanilineC6_{6}H5_{5}F2_{2}NLacks chlorine; lower reactivity

This table illustrates how variations in halogen substitution can lead to differences in biological activity and application potential.

Properties

IUPAC Name

2,6-dichloro-3,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWJCKJYCMEBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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